molecular formula C16H28N2O4 B12306962 rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate

rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate

Cat. No.: B12306962
M. Wt: 312.40 g/mol
InChI Key: UISYLZBHHVJTOR-OLZOCXBDSA-N
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Description

“Rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate typically involves multi-step organic reactions. The starting materials may include allyl amines, pyrrolidine derivatives, and tert-butoxycarbonyl (Boc) protecting groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.

    Introduction of the Allyl Group: This step may involve allylation reactions using allyl halides.

    Protection of Amino Groups: The Boc group is often used to protect amino groups during the synthesis.

    Esterification: The final step may involve esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the ester group.

    Substitution: Nucleophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, such compounds may be studied for their potential biological activity, including enzyme inhibition or receptor binding.

Medicine

Industry

In the industrial sector, such compounds may be used in the synthesis of specialty chemicals or as building blocks for more complex molecules.

Mechanism of Action

The mechanism of action of rac-methyl 2-((2R,5S)-1-allyl-5-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-2-yl)acetate would depend on its specific biological target. Common mechanisms may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 2-((2R,5S)-1-allyl-5-aminomethyl)pyrrolidin-2-yl)acetate
  • **Methyl 2-((2R,5S)-1-allyl-5-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate

Uniqueness

The presence of the Boc-protected amino group and the specific stereochemistry (2R,5S) may confer unique properties to the compound, such as increased stability or specific biological activity.

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

methyl 2-[(2R,5S)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-prop-2-enylpyrrolidin-2-yl]acetate

InChI

InChI=1S/C16H28N2O4/c1-6-9-18-12(10-14(19)21-5)7-8-13(18)11-17-15(20)22-16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20)/t12-,13+/m1/s1

InChI Key

UISYLZBHHVJTOR-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](N1CC=C)CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(N1CC=C)CC(=O)OC

Origin of Product

United States

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